2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. The presence of the trifluoromethyl group and chloromethyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloromethyl and trifluoromethyl reagents. One common method involves the use of 2-aminophenol, which undergoes a cyclization reaction with chloromethyl and trifluoromethyl reagents under acidic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different functional groups or the removal of specific substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the trifluoromethyl group, which can affect its reactivity and properties.
5-(Trifluoromethyl)-1,3-benzoxazole: Lacks the chloromethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of both the chloromethyl and trifluoromethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLXDVMPZACQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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